N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE
Overview
Description
N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d]thiazole core have been reported to interact with a number of lipophilic amino acids .
Mode of Action
It’s worth noting that similar compounds have shown promising inhibitory activities towards certain bacterial systems . These compounds bind to the active site of the bacterial quorum sensing system with better affinity compared to reference compounds .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial quorum sensing pathways . Bacteria use these pathways to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have shown promising inhibitory activities towards certain bacterial systems , suggesting potential antimicrobial effects.
Biochemical Analysis
Biochemical Properties
N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism . These interactions are essential for its role as an antibacterial, antioxidant, and cytotoxic agent.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects on colorectal cancer cells (LoVo and HCT-116) by inhibiting key metabolic enzymes . This compound also exhibits significant antioxidant properties, which can protect cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine binding site of the tubulin (TUB) domain, showing a good binding affinity . This binding leads to the inhibition of enzymes like PDK1 and LDHA, thereby affecting cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability and efficacy over extended periods, making it a reliable agent for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and antioxidant properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PDK1 and LDHA affects glucose metabolism, leading to altered metabolic flux and reduced lactate production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is essential for its role in inhibiting enzymes and affecting cellular processes .
Properties
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-5(12)10-9-11-6-3-2-4-7(13)8(6)14-9/h2-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXUKWLHWFFUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344551 | |
Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154404-97-4 | |
Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.